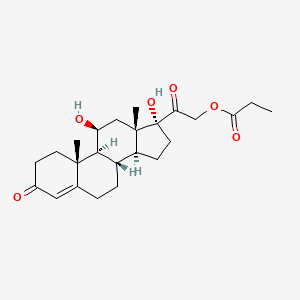
Hydrocortisone 21-propionate
Overview
Description
Hydrocortisone 21-propionate , also known as Cortisol 21-Propionate , is a synthetic glucocorticoid. It is derived from the natural hormone cortisol and is used as a medication for various conditions. Hydrocortisone exhibits potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of adrenocortical insufficiency, adrenogenital syndrome, high blood calcium, thyroiditis, rheumatoid arthritis, dermatitis, asthma, and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The synthesis of hydrocortisone 21-propionate involves chemical modifications of cortisol (hydrocortisone). Specific synthetic steps include esterification at the 21-position with propionic acid. The resulting compound, hydrocortisone 21-propionate, retains the glucocorticoid activity of cortisol while enhancing its pharmacokinetic properties .
Molecular Structure Analysis
The molecular formula of hydrocortisone 21-propionate is C24H34O6 , with a molecular weight of 418.52 g/mol . Its IUPAC name is (11β)-11,17-Dihydroxy-21-(1-oxopropoxy)pregn-4-ene-3,20-dione . The 3D structure of hydrocortisone 21-propionate is characterized by a cyclopentanoperhydrophenanthrene backbone with hydroxyl and ketone functional groups .
Chemical Reactions Analysis
Hydrocortisone 21-propionate undergoes various chemical reactions, including hydrolysis, oxidation, and ester cleavage. These reactions can impact its stability, bioavailability, and pharmacological activity. Additionally, it can form complexes with metal ions, affecting its behavior in biological systems .
Physical And Chemical Properties Analysis
Scientific Research Applications
Hydrolysis by Human Keratinocytes
Hydrocortisone 17-butyrate 21-propionate (HBP) undergoes hydrolysis by human keratinocytes, which is significant in understanding its metabolic fate when applied to the skin. Kitano (1986) found that when HBP is applied to the skin, it is hydrolyzed at the position of 21, allowing it to reach the dermis and enter systemic circulation. This research helps in understanding the local anti-inflammatory action and the reduction of systemic effects of topical glucocorticoids like HBP (Kitano, 1986).
Pharmacological Data and Clinical Efficacy
Hydrocortisone buteprate (HBP) is recognized for its strong topical anti-inflammatory activity with weak systemic action. It's used in the treatment of various skin diseases, including atopic dermatitis and psoriasis vulgaris. Fölster-Holst, Abeck, and Torrelo (2016) note that HBP has a good efficacy and safety profile even in young children, making it a valuable option in dermatological treatments (Fölster-Holst et al., 2016).
Binding to Glucocorticoid Receptors
The study by Muramatsu et al. (1985) on HBP's binding characteristics to glucocorticoid receptors in rat liver reveals that HBP binds to different sites with varying affinity. This research enhances the understanding of how the esterification of HBP increases its affinity for synthetic glucocorticoid binding sites, which is crucial for its anti-inflammatory action (Muramatsu et al., 1985).
Affinity to Receptors in Rat Liver
Muramatsu et al. (1986) investigated the affinity of HBP to glucocorticoid receptors in rat liver. They found that the esterification of hydrocortisone by butyrate and propionate increased its affinity to the glucocorticoid receptor. This study is pivotal in understanding the pharmacodynamics of HBP and its enhanced potency due to structural modifications (Muramatsu et al., 1986).
Topical Application and Skin Permeation
Research by Michniak et al. (1994) on the skin permeation and retention of hydrocortisone-21-acetate provides insights into the effectiveness of topical applications of HBP. This study highlights the importance of the choice of vehicle in determining the delivery and efficacy of topically applied corticosteroids like HBP (Michniak et al., 1994).
Optimization of Hydrocortisone Dosing in Children
Schröder et al. (2021) conducted a study to optimize the timing of the highest hydrocortisone dose in children with 21-hydroxylase deficiency. This study is important for understanding the management of hydrocortisone dosing in pediatric patients with adrenal disorders (Schröder et al., 2021).
Influence on Visual and Auditory Organs
Ohshima et al. (1981) investigated the effects of HBP on visual and auditory organs in rats and dogs. Their findings indicate that HBP, unlike some other corticosteroids, does not significantly affect the visual and auditory systems, which is crucial for assessing its safety profile (Ohshima et al., 1981).
Mechanism of Action
Hydrocortisone acts as an anti-inflammatory and immunosuppressive agent by binding to glucocorticoid receptors (GRs) in target cells. This binding modulates gene expression, leading to reduced production of pro-inflammatory cytokines and inhibition of immune responses. Hydrocortisone also regulates carbohydrate metabolism and maintains blood pressure through mineralocorticoid receptor (MR) activation .
Safety and Hazards
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECAIZOMKKXOZ-RPPPWEFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872918 | |
| Record name | Hydrocortisone 21-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocortisone 21-propionate | |
CAS RN |
6677-98-1 | |
| Record name | Cortisol, 21-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone 21-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



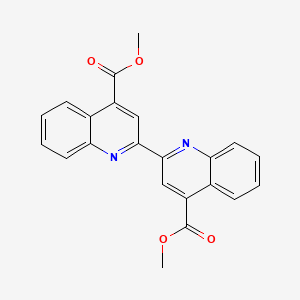
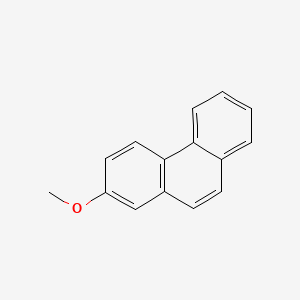
![Diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1615453.png)


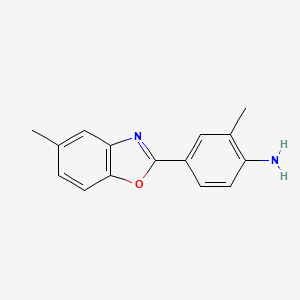
![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole](/img/structure/B1615458.png)


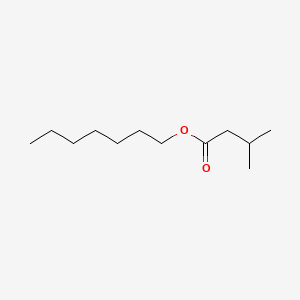
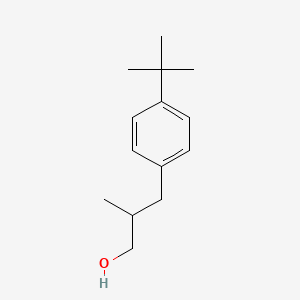
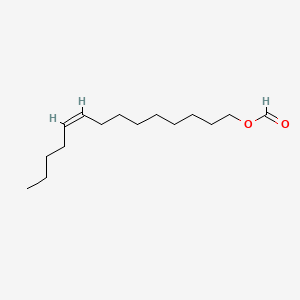
![(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid](/img/structure/B1615468.png)
